Dexamethasone phenylpropionate

Description

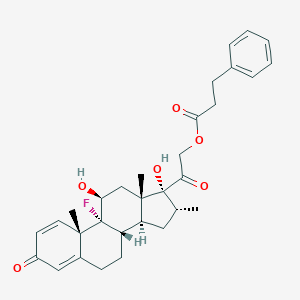

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37FO6/c1-19-15-24-23-11-10-21-16-22(33)13-14-28(21,2)30(23,32)25(34)17-29(24,3)31(19,37)26(35)18-38-27(36)12-9-20-7-5-4-6-8-20/h4-8,13-14,16,19,23-25,34,37H,9-12,15,17-18H2,1-3H3/t19-,23+,24+,25+,28+,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKMBLPPDDQOSU-JPYVRCQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940264 | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879-72-7 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(1-oxo-3-phenylpropoxy)-, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone 21-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-(3-phenylpropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DA773269Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Dexamethasone Phenylpropionate: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone phenylpropionate is a synthetic glucocorticoid characterized by its potent anti-inflammatory and immunosuppressive properties. As a corticosteroid ester, it is designed for prolonged therapeutic action, a feature governed by its pharmacokinetic profile. This technical guide provides an in-depth exploration of the core mechanism of action of dexamethasone phenylpropionate, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function. For the purpose of this guide, and due to a lack of publicly available data for the phenylpropionate ester specifically, some quantitative data and experimental protocols for the parent compound, dexamethasone, are used as a proxy.

Dexamethasone phenylpropionate exerts its effects primarily by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[1] This interaction initiates a cascade of molecular events that ultimately modulate the expression of a wide array of genes, leading to the suppression of inflammatory responses.

Pharmacokinetics and Bioavailability

The phenylpropionate ester modification of dexamethasone significantly influences its pharmacokinetic profile, conferring a longer duration of action compared to more soluble forms like dexamethasone sodium phosphate.[1] This is primarily due to its slower absorption from the injection site and subsequent hydrolysis to the active form, dexamethasone.

Quantitative Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for dexamethasone phenylpropionate across multiple species is limited. However, studies on dexamethasone and its esters in various animal models provide valuable insights.

| Parameter | Species | Dexamethasone Formulation | Value | Reference |

| Elimination Half-Life (t½) | Horse | Dexamethasone alcohol (IV) | 53 minutes | [2] |

| Horse | Dexamethasone 21-isonicotinate (IV) | 53 minutes | [2] | |

| Horse | Dexamethasone and Dexamethasone Phenylpropionate | 25.6 hours (plasma) | [2] | |

| Cattle | Dexamethasone alcohol (IV) | 335 minutes | [3] | |

| Cattle | Dexamethasone 21-isonicotinate (IV) | 291 minutes | [3] | |

| Rat | Dexamethasone phosphate (IM) | 2.3 hours | [4] | |

| Bioavailability (IM) | Rat | Dexamethasone phosphate | 86% | [4] |

| Cattle | Dexamethasone alcohol / 21-isonicotinate | ~70% | [3] | |

| Peak Plasma Concentration (Tmax) (IM) | Cattle | Dexamethasone alcohol / 21-isonicotinate | 3 to 4 hours | [3] |

| Rat | Dexamethasone phosphate | 0.5 hours | [5] |

Core Mechanism of Action: Glucocorticoid Receptor Signaling

The mechanism of action of dexamethasone phenylpropionate is initiated by its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor (GR). In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70, which maintain the receptor in a conformation that is competent for ligand binding.[6]

Upon binding of dexamethasone, the GR undergoes a conformational change, leading to the dissociation of the heat shock proteins. This unmasking of the nuclear localization signals allows the ligand-receptor complex to translocate into the nucleus.

Genomic Mechanisms

Once in the nucleus, the dexamethasone-GR complex can modulate gene expression through two primary genomic mechanisms:

-

Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[7] This binding recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes.

-

Transrepression: The GR monomer can interact with and inhibit the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression.[8] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[1]

Non-Genomic Mechanisms

In addition to the well-established genomic effects that occur over hours, glucocorticoids can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are thought to be mediated by membrane-bound GR or through interactions with other cellular signaling pathways.

Quantitative Data on Receptor Binding and Potency

| Parameter | Ligand | Value | Assay | Cell Line / System | Reference |

| Binding Affinity (Ki) | Dexamethasone | 1.2 nM | Fluorescence Assay | Unknown | [9] |

| Dexamethasone | 5.5 nM | Radioligand Binding | Human GR | [9] | |

| IC50 | Dexamethasone | 3.4 ± 0.3 nM | Lysozyme Release Inhibition | Human Mononuclear Leukocytes | [10] |

| Dexamethasone | 0.5 x 10⁻⁹ M | 3xκB Reporter Inhibition | A549 cells | [10] | |

| EC50 | Dexamethasone | 3.6 x 10⁻⁸ M | β2-receptor Transcription Induction | A549 cells | Not specified in snippets |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the mechanism of action of glucocorticoids. The following are adapted protocols for key experiments.

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Cell Culture and Lysate Preparation: Culture A549 cells, which endogenously express the glucocorticoid receptor, to confluency. Harvest the cells and prepare a cytosolic extract by homogenization in a suitable buffer, followed by ultracentrifugation to remove cellular debris and nuclei.[11]

-

Binding Reaction: In a 96-well plate, incubate a constant concentration of the cytosolic extract and a fixed concentration of [3H]dexamethasone with increasing concentrations of unlabeled dexamethasone phenylpropionate. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).[11]

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[11]

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to each well to adsorb the free, unbound radioligand. Centrifuge the plate to pellet the charcoal.[11]

-

Quantification: Carefully transfer the supernatant, containing the protein-bound radioligand, to a scintillation vial and measure the radioactivity using a liquid scintillation counter.[12]

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the half-maximal inhibitory concentration (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[13]

Inhibition of Cytokine Release Assay (LPS-induced)

This assay evaluates the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 24-well plate at a density of 4 x 10⁵ cells/mL and incubate overnight.[14]

-

Compound Treatment: Pre-treat the cells with various concentrations of dexamethasone phenylpropionate for 1 hour.[14]

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[14]

-

Supernatant Collection: Collect the cell-free supernatants and store them at -20°C until analysis.[14]

-

Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[14]

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific DNA sequences to which the GR binds in the genome following ligand activation.

Protocol:

-

Cell Treatment and Cross-linking: Treat A549 cells with dexamethasone phenylpropionate to induce nuclear translocation of the GR. Add formaldehyde directly to the culture medium to cross-link proteins to DNA.[15]

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Sonicate the chromatin to shear it into fragments of a desired size range (typically 200-1000 base pairs).[15]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the glucocorticoid receptor. Use protein A/G beads to capture the antibody-GR-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the GR-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Treat with proteinase K to digest the proteins. Purify the immunoprecipitated DNA.[15]

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess GR binding to specific gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide GR binding sites.[15]

Conclusion

The mechanism of action of dexamethasone phenylpropionate is fundamentally governed by its interaction with the glucocorticoid receptor, leading to profound changes in gene expression that collectively suppress inflammation. Its phenylpropionate ester moiety confers a prolonged duration of action, making it a valuable therapeutic agent in various clinical settings. While specific quantitative data for dexamethasone phenylpropionate remains limited, the extensive research on its parent compound, dexamethasone, provides a robust framework for understanding its molecular and cellular effects. The experimental protocols outlined in this guide serve as a foundation for further investigation into the nuanced pharmacology of this and other glucocorticoid derivatives.

References

- 1. Dexamethasone Phenylpropionate|CAS 1879-72-7 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dexamethasone in cattle: pharmacokinetics and action on the adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of dexamethasone pharmacokinetics in female rats after intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Dexamethasone in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]

- 8. Mechanism of gene expression by the glucocorticoid receptor: role of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Agonist-specific Protein Interactomes of Glucocorticoid and Androgen Receptor as Revealed by Proximity Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Dexamethasone Phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dexamethasone phenylpropionate, a potent, long-acting synthetic corticosteroid. This document details experimental protocols for its synthesis, analytical methodologies for its characterization, and a summary of its mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Dexamethasone phenylpropionate is a corticosteroid ester used primarily in veterinary medicine for its prolonged anti-inflammatory and immunosuppressive effects.[1] The esterification of dexamethasone at the C21 hydroxyl group with phenylpropionic acid increases its lipophilicity, leading to slower absorption from the injection site and a sustained therapeutic effect.[2] This guide serves as a technical resource for professionals engaged in the research and development of steroidal anti-inflammatory drugs.

Synthesis of Dexamethasone Phenylpropionate

The synthesis of dexamethasone phenylpropionate is achieved through the esterification of the primary hydroxyl group at position 21 of the dexamethasone steroid core with phenylpropionic acid.[3] Two common methods for this synthesis are the acid chloride method and Steglich esterification.

Synthesis via Acid Chloride Method

This method involves the conversion of phenylpropionic acid to its more reactive acid chloride derivative, which then reacts with dexamethasone.

-

Preparation of Phenylpropionyl Chloride: Phenylpropionic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form phenylpropionyl chloride. This reaction is typically performed in an inert anhydrous solvent.

-

Esterification: Dexamethasone is dissolved in an anhydrous solvent like dichloromethane or pyridine.[3]

-

The freshly prepared phenylpropionyl chloride is added dropwise to the dexamethasone solution under cool and controlled temperature conditions.[3]

-

A base, such as triethylamine, is often added to the reaction mixture to neutralize the hydrochloric acid byproduct generated during the esterification.[3]

-

Purification: The crude dexamethasone phenylpropionate is purified, commonly through recrystallization, to yield the final product.

Steglich Esterification

The Steglich esterification is a milder method that uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

-

Reaction Setup: In a round-bottom flask, dissolve dexamethasone (1 equivalent) and phenylpropionic acid (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[2]

-

Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (a catalytic amount) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, the dicyclohexylurea (DCU) byproduct precipitates and is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is then purified, for example, by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield pure dexamethasone phenylpropionate.[2]

-

Caption: General workflow for the synthesis of dexamethasone phenylpropionate.

Characterization of Dexamethasone Phenylpropionate

The structural integrity and purity of the synthesized dexamethasone phenylpropionate are confirmed using various analytical techniques.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Dexamethasone Moiety

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-H | 7.296 | 154.5 |

| C2-H | 6.227 | 128.5 |

| C4-H | 6.012 | 124.0 |

| C18-H₃ | 0.867 | 16.5 |

| C19-H₃ | 1.487 | 18.8 |

| C21-H₂ | 4.70, 4.97 | 68.0 |

| C3 | - | 186.0 |

| C5 | - | 169.5 |

| C9 | - | 99.0 |

| C11 | - | 68.5 |

| C16 | - | 48.5 |

| C17 | - | 89.0 |

| C20 | - | 209.0 |

| Note: Data is for the parent dexamethasone molecule and is provided for reference.[4][5] Specific shifts for dexamethasone phenylpropionate may vary. |

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The esterification of dexamethasone will result in the appearance of a characteristic C=O stretching vibration for the ester group.

Table 2: Key FT-IR Absorption Bands for Dexamethasone Phenylpropionate

| Functional Group | Expected Absorption Band (cm⁻¹) |

| O-H (hydroxyl) | 3400-3500 (broad) |

| C=O (ester carbonyl) | ~1730-1740 |

| C=O (ketone at C20) | ~1706 |

| C=O (ketone at C3) | ~1660 |

| C=C (alkene) | ~1616 |

| C-F | ~1270 |

| Note: Data is based on characteristic vibrational frequencies for dexamethasone and related esters.[2][6] |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound.

Table 3: Mass Spectrometry Data for Dexamethasone Phenylpropionate

| Parameter | Value |

| Molecular Formula | C₃₁H₃₇FO₆ |

| Molecular Weight | 524.6 g/mol [2] |

| Expected Fragmentation | Loss of the phenylpropionate side chain, water loss from the steroid core, and characteristic cleavages of the steroid rings.[7] |

| Note: Detailed fragmentation analysis would require experimental data for dexamethasone phenylpropionate. |

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of dexamethasone phenylpropionate and for its quantification. Several reversed-phase HPLC methods have been developed for dexamethasone and its derivatives.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

-

Flow Rate: Typically 1.0 mL/min.[9]

-

Retention Time: The retention time for dexamethasone phenylpropionate will be longer than that of dexamethasone due to its increased lipophilicity.

Table 4: Representative HPLC Parameters for Analysis of Dexamethasone and its Esters

| Parameter | Condition 1 | Condition 2 |

| Column | Hypersil C8 (150 x 4.6 mm, 5µ)[8] | Titan™ C18 UHPLC (10 cm x 2.1 mm, 1.9 µm)[10] |

| Mobile Phase | Potassium dihydrogen phosphate:methanol (65:35), pH 3.5[8] | Gradient of 3.4 g/L monobasic potassium phosphate (pH 3.0) and acetonitrile[10] |

| Flow Rate | 1.0 mL/min[8] | Not specified |

| Detection Wavelength | 241 nm[8] | 240 nm[10] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Dexamethasone phenylpropionate, as a glucocorticoid, exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[2]

Upon entering the cell, dexamethasone phenylpropionate is hydrolyzed to release the active dexamethasone. Dexamethasone then binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding event causes the dissociation of the HSPs and the translocation of the activated dexamethasone-GR complex into the nucleus.

In the nucleus, the complex can act in two primary ways:

-

Transactivation: The dexamethasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory genes.

Caption: Simplified signaling pathway of dexamethasone via the glucocorticoid receptor.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of dexamethasone phenylpropionate. The experimental protocols for both the acid chloride and Steglich esterification methods offer a practical basis for its laboratory preparation. The characterization data, while referencing the parent compound in some cases, provides a solid framework for the analytical assessment of this important long-acting corticosteroid. The elucidation of its mechanism of action through the glucocorticoid receptor pathway underscores the molecular basis for its therapeutic effects. This guide is intended to be a valuable resource for researchers and professionals in the field of drug development and steroidal chemistry.

References

- 1. neuroquantology.com [neuroquantology.com]

- 2. Dexamethasone Phenylpropionate|CAS 1879-72-7 [benchchem.com]

- 3. Dexamethasone phenylpropionate [sitem.herts.ac.uk]

- 4. Dexamethasone(50-02-2) 13C NMR spectrum [chemicalbook.com]

- 5. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Validated HPLC method for dexamethasone in bulk and tablets. [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]

Dexamethasone Phenylpropionate: A Technical Guide to its Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of dexamethasone phenylpropionate in dimethyl sulfoxide (DMSO) and ethanol. It also elucidates the compound's mechanism of action through a detailed signaling pathway diagram. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and formulation.

Executive Summary

Dexamethasone phenylpropionate, an ester of the potent synthetic glucocorticoid dexamethasone, is characterized by increased lipophilicity and reduced water solubility compared to its parent compound. This alteration in physicochemical properties significantly influences its solubility in common organic solvents such as DMSO and ethanol, which are frequently employed in preclinical and research settings. While specific quantitative solubility data for dexamethasone phenylpropionate remains elusive in publicly available literature, this guide provides the solubility of the parent compound, dexamethasone, as a foundational reference. Furthermore, a standardized experimental protocol for determining solubility is detailed to enable researchers to ascertain precise values. The guide also presents a comprehensive diagram of the glucocorticoid receptor-mediated signaling pathway, which is the primary mechanism of action for dexamethasone and its esters.

Solubility of Dexamethasone Phenylpropionate

The addition of the phenylpropionate ester group to the dexamethasone molecule significantly increases its lipophilicity, or fat-solubility, while decreasing its solubility in water.[1] This modification is crucial for its use in long-acting injectable formulations, as it slows the release of the active drug from the injection site.[1]

Quantitative Solubility Data

Table 1: Solubility of Dexamethasone in DMSO and Ethanol

| Solvent | Solubility (mg/mL) | Source(s) |

| DMSO | ~30 - 100 mg/mL | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Ethanol | ~3 - 12 mg/mL | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

Note: The solubility values for dexamethasone can vary between sources, potentially due to differences in experimental conditions such as temperature and purity of the compound and solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data for dexamethasone phenylpropionate, the shake-flask method is a reliable and widely accepted technique, particularly for compounds with low aqueous solubility.[2]

Objective: To determine the equilibrium solubility of dexamethasone phenylpropionate in a specific solvent (e.g., DMSO or ethanol).

Materials:

-

Dexamethasone phenylpropionate (high purity)

-

Solvent of interest (e.g., DMSO, ethanol; analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification

Procedure:

-

Preparation: Add an excess amount of dexamethasone phenylpropionate to a series of glass vials. The excess solid should be visually present throughout the experiment to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the solvent (e.g., 1 mL of DMSO or ethanol) to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). The agitation should be sufficient to keep the solid particles suspended. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilution and Quantification: Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of dexamethasone phenylpropionate in the diluted sample using a validated HPLC or other suitable analytical method.

-

Calculation: Calculate the solubility of dexamethasone phenylpropionate in the solvent, typically expressed in mg/mL or mol/L.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Dexamethasone phenylpropionate exerts its pharmacological effects through the same mechanism as dexamethasone, by acting as an agonist for the glucocorticoid receptor (GR).[3] The binding of the ligand to the cytoplasmic GR initiates a signaling cascade that ultimately modulates the transcription of target genes, leading to its potent anti-inflammatory and immunosuppressive effects.

Caption: Glucocorticoid Receptor Signaling Pathway of Dexamethasone Phenylpropionate.

Diagram Description: The diagram illustrates the mechanism of action of dexamethasone phenylpropionate. The drug enters the cell and binds to the inactive glucocorticoid receptor (GR) complex in the cytoplasm. This binding event causes a conformational change, leading to the dissociation of heat shock proteins (HSPs) and the formation of an active drug-receptor complex. This active complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, resulting in an increased synthesis of anti-inflammatory proteins and a decreased production of pro-inflammatory proteins. These genomic effects are the basis for the therapeutic anti-inflammatory and immunosuppressive actions of dexamethasone phenylpropionate.

References

In Vivo Models for Studying Dexamethasone Phenylpropionate Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of in vivo models utilized to study the effects of dexamethasone phenylpropionate, a long-acting synthetic glucocorticoid. Dexamethasone phenylpropionate is primarily used in veterinary medicine for its potent anti-inflammatory and immunosuppressive properties.[1] Understanding its effects in relevant animal models is crucial for both therapeutic applications and drug development. This document outlines common in vivo models, detailed experimental protocols, and the underlying signaling pathways.

Core Concepts and Mechanism of Action

Dexamethasone, the active component, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[2][3] This ligand-receptor complex translocates to the nucleus, where it modulates gene expression. The primary mechanisms of action include:

-

Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins.

-

Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of cytokines, chemokines, and adhesion molecules.

The phenylpropionate ester modification prolongs the release and absorption of dexamethasone, leading to a sustained duration of action compared to more soluble esters like sodium phosphate.

Signaling Pathway of Dexamethasone

The following diagram illustrates the principal signaling pathway of dexamethasone.

In Vivo Models and Experimental Designs

A variety of animal models can be employed to investigate the anti-inflammatory and pharmacokinetic properties of dexamethasone phenylpropionate. The choice of model depends on the specific research question.

Rodent Models of Inflammation

Rodent models are widely used to screen for anti-inflammatory activity and to elucidate mechanisms of action.

-

Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation.

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Groups:

-

Vehicle control (e.g., saline or appropriate vehicle for dexamethasone phenylpropionate).

-

Dexamethasone phenylpropionate (various doses).

-

Positive control (e.g., indomethacin).

-

-

Procedure:

-

Administer dexamethasone phenylpropionate or vehicle, typically via subcutaneous or intramuscular injection, at a predetermined time before the inflammatory insult.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4]

-

Measure paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

-

-

Endpoints: Paw volume, calculation of percent inhibition of edema.

-

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: This model is used to study the systemic anti-inflammatory effects and impact on cytokine production.[4][5]

Experimental Protocol:

-

Animals: C57BL/6 or BALB/c mice.

-

Groups:

-

Vehicle control.

-

LPS only.

-

Dexamethasone phenylpropionate + LPS.

-

-

Procedure:

-

Endpoints: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), survival rate.

-

Canine Models of Inflammation

Dogs are a relevant species for veterinary drug development.

-

Tissue Chamber Model: This model allows for the collection of inflammatory exudate to analyze cellular and biochemical markers of inflammation.[6]

Experimental Protocol:

-

Animals: Beagle dogs.[6]

-

Procedure:

-

Surgically implant a polypropylene tissue chamber subcutaneously.

-

After a recovery period, induce inflammation by injecting an irritant (e.g., carrageenan) into the chamber.

-

Administer dexamethasone phenylpropionate or vehicle orally or by injection.

-

Collect inflammatory exudate from the chamber at specified time points.

-

-

Endpoints: Volume of exudate, total and differential leukocyte counts, and levels of inflammatory mediators (e.g., prostaglandins) in the exudate.[6]

-

Pharmacokinetic Studies

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of dexamethasone phenylpropionate.

-

Pharmacokinetics in Rats:

Experimental Protocol:

-

Animals: Male Lewis rats.

-

Procedure:

-

Administer dexamethasone phenylpropionate via intramuscular or subcutaneous injection.

-

Collect blood samples from the jugular vein at predetermined time points.[7]

-

Analyze plasma concentrations of dexamethasone using a validated method like LC-MS/MS.

-

-

Endpoints: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

-

Pharmacokinetics in Dogs:

Experimental Protocol:

-

Animals: Greyhound dogs.

-

Procedure:

-

Administer dexamethasone phenylpropionate subcutaneously.

-

Collect plasma and urine samples for up to 240 hours.[8]

-

Analyze dexamethasone concentrations.

-

-

Endpoints: Plasma and urine pharmacokinetic parameters.

-

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies of dexamethasone and its esters. Note that data for dexamethasone phenylpropionate alone is limited, and some data is inferred from studies on dexamethasone or its other esters.

Table 1: Pharmacokinetic Parameters of Dexamethasone in Various Species

| Species | Ester Form | Route | Dose | T½ (hours) | CL (L/h/kg) | Vd (L/kg) | Reference |

| Rat (Female) | Phosphate | IM | 1 mg/kg | 2.3 | 0.23 | 0.78 | [9] |

| Rat (Male) | Free | SC | 2.25 mg/kg | - | - | - | [10] |

| Dog (Greyhound) | Phenylpropionate + Sodium Phosphate | SC | - | 25.6 (plasma) | - | - | [8] |

Table 2: Anti-inflammatory Effects of Dexamethasone in Rodent Models

| Model | Species | Dose (mg/kg) | Effect | Reference |

| LPS-induced inflammation | Mouse | 5 (PO) | Significantly lowered serum TNF-α and IL-6 | [5] |

| Contact Hypersensitivity | Mouse | Low (topical) | Completely prevented ear swelling | [11] |

| LPS-induced lethality | Mouse | - (SC) | Completely inhibited lethality | [11] |

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of dexamethasone phenylpropionate in a rodent inflammation model.

Conclusion

The in vivo models and protocols described in this guide provide a framework for the preclinical evaluation of dexamethasone phenylpropionate. Due to its long-acting nature, study designs should incorporate extended observation periods to fully capture its pharmacokinetic and pharmacodynamic profiles. While data specifically for the phenylpropionate ester is not as abundant as for other forms of dexamethasone, the principles and methodologies outlined here, particularly from veterinary studies, serve as a valuable starting point for researchers. Careful adaptation of these models will be essential for advancing our understanding and application of this potent anti-inflammatory agent.

References

- 1. Dexamethasone phenylpropionate [sitem.herts.ac.uk]

- 2. Dexamethasone – Rat Guide [ratguide.com]

- 3. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of Dexamethasone in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma and urine pharmacokinetics of two formulations of dexamethasone in greyhound dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of dexamethasone pharmacokinetics in female rats after intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Dexamethasone Phenylpropionate in Veterinary Medicine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dexamethasone phenylpropionate is a synthetic glucocorticoid ester recognized for its potent anti-inflammatory and immunosuppressive properties. Its chemical structure, featuring a phenylpropionate moiety, confers a prolonged duration of action, making it a valuable therapeutic agent in veterinary medicine for managing chronic inflammatory conditions. This technical guide provides a comprehensive overview of the available pharmacokinetic data of dexamethasone phenylpropionate in various animal models, details the experimental methodologies for its study, and visualizes a typical experimental workflow.

Pharmacokinetic Parameters

The esterification of dexamethasone with phenylpropionic acid results in a molecule with altered physicochemical properties that influence its pharmacokinetic behavior.[1] After administration, dexamethasone phenylpropionate is hydrolyzed to the active compound, dexamethasone. The rate of this hydrolysis and the absorption from the injection site are key determinants of its pharmacokinetic profile.

Published pharmacokinetic data for dexamethasone phenylpropionate as a single agent is limited. It is most commonly formulated in combination with a rapid-acting dexamethasone ester, such as sodium phosphate, to provide both a quick onset and extended duration of activity. The following tables summarize the available quantitative data from studies on such combination products.

Table 1: Pharmacokinetic Parameters of Dexamethasone Following Subcutaneous Administration of a Combination Product (Dexamethasone Phenylpropionate and Dexamethasone Sodium Phosphate) in Greyhound Dogs

| Parameter | Matrix | Value | Reference |

| Terminal Half-life (t½) | Plasma | 25.6 hours | [2][3] |

| Terminal Half-life (t½) | Urine | ~26 hours | [2][3] |

Table 2: General Pharmacokinetic Characteristics of a Combination Product (Dexafort®) Containing Dexamethasone Phenylpropionate and Dexamethasone Sodium Phosphate Following Intramuscular Administration

| Animal Model | Time to Maximum Plasma Concentration (Tmax) of Dexamethasone | Elimination Half-life of Dexamethasone | Reference |

| Cattle, Horses, Dogs | Within 60 minutes | 30 - 96 hours (species dependent) | [4] |

Experimental Protocols

The determination of pharmacokinetic parameters for dexamethasone phenylpropionate involves a series of well-defined experimental procedures, from drug administration to bioanalytical quantification.

Animal Models and Drug Administration

Commonly used animal models for pharmacokinetic studies of corticosteroids include dogs, horses, and rats.[2][5][6][7] Dexamethasone phenylpropionate, typically in a suspension formulation, is administered via intramuscular or subcutaneous injection.[2][4] Dosages can vary depending on the species and the therapeutic indication. For example, in dogs, anti-inflammatory doses can range from 0.1 mg/kg, while immunosuppressive doses may be higher.[8]

Sample Collection

Following drug administration, biological samples, primarily blood, are collected at predetermined time points to characterize the drug's concentration-time profile. Blood samples are typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma, which is then stored frozen until analysis.[2] Urine may also be collected to assess the renal excretion of the drug and its metabolites.[2]

Bioanalytical Methods

The quantification of dexamethasone in plasma and other biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the drug and remove interfering substances.[9][10]

-

Chromatographic Conditions: A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[9][11]

-

Detection: Ultraviolet (UV) detection at a specific wavelength (e.g., 240 nm or 254 nm) is commonly used for quantification.[9][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. It allows for the precise identification and quantification of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern.

-

Sample Preparation: Similar to HPLC, sample preparation involves extraction and purification steps.[13][14]

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques used to generate charged drug molecules.[15]

-

Mass Analysis: The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for dexamethasone.[13][14]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a pharmacokinetic study of dexamethasone phenylpropionate in an animal model.

Caption: A generalized workflow for a pharmacokinetic study of dexamethasone phenylpropionate.

Signaling Pathways

The prompt requested diagrams for signaling pathways. It is important to clarify that signaling pathways are a component of pharmacodynamics (what the drug does to the body), not pharmacokinetics (what the body does to the drug). Dexamethasone, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the transcription of various genes involved in inflammation and immunity. A detailed visualization of these complex pathways is beyond the scope of this pharmacokinetic-focused guide.

Conclusion

Dexamethasone phenylpropionate is a long-acting corticosteroid with significant therapeutic applications in veterinary medicine. While specific pharmacokinetic data for the single ester is sparse, studies on combination products provide valuable insights into its prolonged duration of action. The experimental protocols for its pharmacokinetic evaluation are well-established, relying on robust bioanalytical techniques such as HPLC and LC-MS/MS. Further research focusing on the pharmacokinetics of dexamethasone phenylpropionate as a standalone agent would be beneficial for optimizing its therapeutic use in various animal species.

References

- 1. Dexamethasone phenylpropionate [sitem.herts.ac.uk]

- 2. Plasma and urine pharmacokinetics of two formulations of dexamethasone in greyhound dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of dexamethasone after oral administration in apparently healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wagwalking.com [wagwalking.com]

- 5. madbarn.com [madbarn.com]

- 6. Comparison of dexamethasone pharmacokinetics in female rats after intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dexamethasone (Veterinary medicinal products) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vetscraft.com [vetscraft.com]

- 9. HPLC determination of dexamethasone in human plasma and its application to an in vitro release study from endovascular stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic (HPLC) separation and quantitation of endogenous glucocorticoids after solid-phase extraction from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academics.su.edu.krd [academics.su.edu.krd]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

- 14. researchgate.net [researchgate.net]

- 15. A sensitive UPLC-APCI-MS/MS method for the determination of dexamethasone and its application in an ocular tissue distribution study in rabbits following topical administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Dexamethasone Phenylpropionate: Molecular Structure and Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, and synthetic methodologies of dexamethasone phenylpropionate, a long-acting synthetic glucocorticoid. The information is curated for professionals in the fields of pharmaceutical research and drug development.

Molecular Structure

Dexamethasone phenylpropionate (CAS No: 1879-72-7) is a corticosteroid ester.[1] Its structure consists of a dexamethasone core, a potent synthetic glucocorticoid, esterified with a phenylpropionate group at the C21 hydroxyl position.[1][2] This modification significantly increases the lipophilicity of the molecule, which in turn influences its pharmacokinetic profile, leading to a prolonged duration of action.[2] The phenylpropionate moiety slows the hydrolysis of the ester, allowing for a sustained release of the active dexamethasone molecule from the injection site.[2]

The key structural features include the pregnane steroid skeleton with a fluorine atom at the C9 position, a hydroxyl group at C11, a methyl group at C16, and the characteristic α,β-unsaturated ketone in the A-ring.

Table 1: Molecular Identifiers and Properties

| Identifier/Property | Value |

| Chemical Formula | C₃₁H₃₇FO₆[3] |

| Molecular Weight | 524.62 g/mol [3] |

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate[4][5] |

| Synonyms | Dexamethasone 21-phenylpropionate, Dexamethasone 21-hydrocinnamate[3][5] |

| Canonical SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(--INVALID-LINK--O)F)C[5] |

| InChI Key | CTKMBLPPDDQOSU-JPYVRCQISA-N[2][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Crystalline Solid[6] |

| Water Solubility | Low / Moderately Insoluble[1][2] |

| Melting Point | Data not available in search results[1] |

| Optical Activity | Unspecified[3] |

Stereoisomerism

The stereochemistry of dexamethasone phenylpropionate is complex and critical to its biological activity. The molecule retains the intricate stereochemical configuration of its parent compound, dexamethasone.[1]

-

Chiral Centers : The structure contains numerous asymmetric carbon atoms within its steroid backbone.[1] There are 8 defined stereocenters in the molecule.[3]

-

Specific Configuration : The marketed form is a single, specific stereoisomer.[1] The key stereochemical assignments are 11β, 16α, and 17α.[1] The esterification at the C21 position does not alter the stereochemistry of the core steroid nucleus.[1]

-

Absolute Stereochemistry : The absolute configuration is defined, ensuring a precise three-dimensional structure that is responsible for its high-affinity binding to the glucocorticoid receptor.[3]

Caption: Relationship between Dexamethasone and its Phenylpropionate Ester.

Experimental Protocols for Synthesis

The synthesis of dexamethasone phenylpropionate is achieved through the esterification of the C21 primary hydroxyl group of dexamethasone. Two common laboratory-scale methods are described below.

This method involves the activation of phenylpropionic acid by converting it into a more reactive acid chloride, which then readily reacts with dexamethasone.

Experimental Protocol Outline:

-

Activation of Phenylpropionic Acid : Phenylpropionic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form phenylpropionyl chloride. This reaction is typically performed in an inert solvent.

-

Esterification Reaction : Dexamethasone is dissolved in an anhydrous aprotic solvent, such as dichloromethane or pyridine.[1]

-

Coupling : The freshly prepared phenylpropionyl chloride is added slowly to the dexamethasone solution under controlled, cool temperature conditions.[1]

-

Neutralization : A tertiary amine base, like triethylamine, is added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the esterification.[1]

-

Work-up and Purification : The reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, washing, and chromatography.

Caption: Workflow for Synthesis via the Acid Chloride Method.

The Steglich esterification is a carbodiimide-mediated coupling method that allows for direct ester formation from a carboxylic acid and an alcohol under mild conditions.

Experimental Protocol Outline:

-

Reactant Mixture : Dexamethasone, phenylpropionic acid (typically 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are dissolved in an anhydrous aprotic solvent like dichloromethane (DCM).[2]

-

Initiation : The mixture is cooled (often to 0°C), and a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC) (typically 1.5 equivalents), is added.[2]

-

Reaction Progression : The reaction is allowed to proceed, often starting at a low temperature and gradually warming to room temperature, for a period of 12 to 24 hours to ensure completion.[2]

-

Byproduct Removal : The main byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be largely removed by filtration.

-

Purification : The filtrate is subjected to aqueous work-up and further purified by column chromatography to yield the final product. Optimized conditions can lead to yields of 85-92%.[2]

Caption: Workflow for Synthesis via Steglich Esterification.

References

- 1. Dexamethasone phenylpropionate [sitem.herts.ac.uk]

- 2. Dexamethasone Phenylpropionate|CAS 1879-72-7 [benchchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Dexamethasone Phenylpropionate | LGC Standards [lgcstandards.com]

- 5. Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(1-oxo-3-phenylpropoxy)-, (11beta,16alpha)- | C31H37FO6 | CID 63038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to Dexamethasone Phenylpropionate for Veterinary Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Dexamethasone Phenylpropionate, a long-acting synthetic corticosteroid, for its application in veterinary research. The document covers its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and established experimental protocols, presenting quantitative data in a structured format for ease of comparison.

Introduction

Dexamethasone is a potent synthetic glucocorticoid with an anti-inflammatory potency approximately 25 times that of naturally occurring cortisol.[1][2] It is widely used in veterinary medicine to manage a broad spectrum of disorders in both companion and farm animals, including inflammation, allergic reactions, and immune-mediated diseases.[1][3] Dexamethasone Phenylpropionate is an esterified form of dexamethasone designed for prolonged therapeutic action.[4]

The addition of the phenylpropionate ester group significantly increases the molecule's lipophilicity and reduces its water solubility.[4] This formulation results in slow absorption from the injection site, providing a sustained, long-acting therapeutic effect, which is of significant interest for studying the management of chronic inflammatory conditions in animal models.[4][5] It is often formulated in combination with a fast-acting salt, such as dexamethasone sodium phosphate, to provide both a rapid onset and a long duration of activity.[4][5][6]

Mechanism of Action

The therapeutic effects of dexamethasone phenylpropionate are mediated through the parent compound, dexamethasone, following hydrolysis of the ester by blood enzymes.[3] The primary mechanism involves its interaction with intracellular glucocorticoid receptors (GR).[4]

Glucocorticoid Receptor Binding and Genomic Effects

As a steroid hormone, dexamethasone is lipid-soluble and crosses the cell membrane to bind with high affinity to specific glucocorticoid receptors located in the cytoplasm of target cells.[4][7] This binding event triggers a conformational change in the receptor-ligand complex, which then translocates into the nucleus.[4][8] Inside the nucleus, the complex modulates gene expression by:

-

Transactivation: Binding to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes to upregulate the transcription of anti-inflammatory proteins, such as annexin-1 (lipocortin-1) and Dual Specificity Phosphatase 1 (DUSP1).[7][8][9]

-

Transrepression: Inhibiting the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][7]

Anti-Inflammatory and Immunosuppressive Signaling

The genomic modulation by the dexamethasone-GR complex results in a broad suppression of the inflammatory and immune responses.

-

Inhibition of Inflammatory Mediators: Dexamethasone potently suppresses the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[7][8] It also inhibits phospholipase A2 by inducing annexin-1, which blocks the release of arachidonic acid from cell membranes.[4][8][10] This action prevents the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.[8][10]

-

Suppression of Leukocyte Activity: The drug reduces leukocyte migration to inflammatory sites, decreases capillary permeability, and stabilizes lysosomal membranes.[4][11]

-

Immunosuppression: Dexamethasone causes a reduction in the number of circulating lymphocytes, eosinophils, and basophils, while increasing the number of circulating neutrophils, a pattern often referred to as a "stress leukogram".[12][13] It also suppresses T-lymphocyte function and can hinder antibody synthesis.[14]

Pharmacokinetic and Pharmacodynamic Profile

The esterification of dexamethasone with phenylpropionic acid is a key determinant of its pharmacokinetic profile, conferring its long-acting properties.

Pharmacokinetics

-

Absorption: Following intramuscular injection, dexamethasone phenylpropionate is slowly resorbed from the injection site.[4][5][6] This creates a depot effect, leading to sustained plasma concentrations of the active drug. In contrast, more soluble esters like dexamethasone sodium phosphate are absorbed rapidly, providing a quick onset of action.[5][6] Bioavailability after intramuscular administration is approximately 100%.[6][15]

-

Distribution: Dexamethasone is approximately 77% bound to plasma proteins.[11] Dose-dependent increases in the volume of distribution have been observed in dogs, potentially related to the saturation of protein-binding sites at higher doses.[16]

-

Metabolism and Elimination: The phenylpropionate ester is rapidly hydrolyzed by blood enzymes to release active dexamethasone.[3] Dexamethasone itself is metabolized primarily by the liver (CYP3A4) and excreted mainly in the urine.[11] The elimination half-life is significantly prolonged by the slow absorption from the injection site, with reported values ranging from 30 to 96 hours depending on the species and specific formulation.[6][15]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from veterinary research studies.

Table 1: Comparative Plasma and Urine Pharmacokinetics in Greyhounds [17][18] (Data from a study comparing subcutaneous administration of dexamethasone sodium phosphate alone vs. a combination product containing dexamethasone sodium phosphate and dexamethasone phenylpropionate)

| Parameter | Dexamethasone Sodium Phosphate | Combination with Phenylpropionate |

| Terminal Half-Life (Plasma) | 10.4 hours | 25.6 hours |

| Terminal Half-Life (Urine) | ~16 hours | ~26 hours |

Table 2: Dexamethasone Tissue Residue Concentrations in Calves [3] (Following intramuscular administration of a combination product containing dexamethasone phenylpropionate and disodium phosphate at a dose equivalent to 60 µg/kg dexamethasone)

| Tissue | Day 8 (µg/kg) | Day 16 (µg/kg) | Day 32 (µg/kg) | Day 48 (µg/kg) |

| Muscle | <0.5 | <0.5 | Not Determined | Not Determined |

| Liver | 16.2 | 3.9 | Not Available | Not Available |

| Kidney | 12.6 | 1.2 | Not Available | Not Available |

| Fat | <0.5 | <0.5 | Not Determined | Not Determined |

| Injection Site (Total µg) | 114.1 | 19.2 | Not Available | Not Available |

Key Veterinary Research Applications

Dexamethasone phenylpropionate is utilized in a wide array of veterinary applications, making it a valuable subject for research into both therapeutic efficacy and physiological impact.

-

Anti-inflammatory and Anti-allergic: It is indicated for use in horses, cattle, dogs, and cats for managing inflammation and allergic conditions.[5] In horses, this includes respiratory allergies (heaves) and arthritis.[2][19] In small animals, it is used for conditions such as immune-mediated hemolytic anemia, spinal cord trauma, and severe allergic reactions.[1]

-

Metabolic and Production Uses: In cattle, it is effective for the treatment of primary ketosis and can be used to induce parturition.[5][6][20]

Comparative Efficacy and Pharmacodynamic Data

Research comparing dexamethasone formulations to other corticosteroids provides insight into its relative potency and effects.

Table 3: Comparative Effects in Lactating Dairy Cows [21] (Summary of effects following a single administration of a Dexamethasone combination product (DEX) vs. Prednisolone Acetate (PRED))

| Parameter | Dexamethasone (DEX) Effect | Prednisolone (PRED) Effect |

| Blood Glucose | Significant, large, and long-lasting increase | Significant increase (less dramatic than DEX) |

| Total Leukocytes | Significant leukocytosis | No significant effect |

| Neutrophils | Significant and persistent neutrophilia | Significant, short-lasting neutrophilia |

| Eosinophils & Lymphocytes | Significant reduction | Significant reduction |

| Milk Production | Significant, marked drop on days 1, 2, and 6 | No significant effect |

Experimental Protocols for Preclinical Research

Detailed protocols are essential for reproducible research. The following sections outline methodologies based on published veterinary studies.

Protocol: Pharmacokinetic Assessment in a Canine Model

This protocol is adapted from studies assessing dexamethasone pharmacokinetics in greyhounds.[17][18]

-

1. Animals: Utilize a cohort of healthy adult dogs (e.g., six greyhounds), ensuring they are acclimatized to the study environment.

-

2. Drug Administration: Administer the test article (e.g., dexamethasone phenylpropionate formulation) via subcutaneous or intramuscular injection at a specified dose.

-

3. Sampling: Collect serial blood samples (e.g., via jugular venipuncture into heparinized tubes) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 240 hours) post-administration. Collect urine samples over corresponding intervals.

-

4. Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis.

-

5. Bioanalysis: Quantify dexamethasone concentrations in plasma and urine using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), with a required limit of quantification (e.g., ≤100 pg/mL).

-

6. Data Analysis: Apply non-compartmental or compartmental analysis to the concentration-time data to determine key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

References

- 1. Dexamethasone for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]

- 2. Dexamethasone for Horses - Wedgewood Pharmacy [wedgewood.com]

- 3. fao.org [fao.org]

- 4. Dexamethasone Phenylpropionate|CAS 1879-72-7 [benchchem.com]

- 5. Dexafort® Suspension for Injection | MSD Animal Health HUB [msd-animal-health-hub.co.uk]

- 6. Pharmacological particulars - Dexafort® Suspension for Injection [noahcompendium.co.uk]

- 7. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 8. What is the mechanism of Dexamethasone Propionate? [synapse.patsnap.com]

- 9. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory Agents in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 11. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Corticosteroids--Friend or Foe? - WSAVA2009 - VIN [vin.com]

- 14. Effects of dexamethasone on selected parameters of the bovine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 16. Dexamethasone pharmacokinetics in clinically normal dogs during low- and high-dose dexamethasone suppression testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Plasma and urine pharmacokinetics of two formulations of dexamethasone in greyhound dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. firstchoiceequine.com [firstchoiceequine.com]

- 20. Dexamethasone phenylpropionate [sitem.herts.ac.uk]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Cellular Uptake and Metabolism of Dexamethasone Phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone Phenylpropionate (DPP) is a synthetic corticosteroid ester renowned for its potent glucocorticoid activity and is widely utilized in veterinary medicine as a long-acting anti-inflammatory and anti-allergic agent.[1][2] As a prodrug, DPP's therapeutic efficacy is contingent upon its cellular uptake and subsequent metabolic conversion to the active form, dexamethasone. The phenylpropionate ester moiety significantly enhances the lipophilicity of the molecule, a critical factor that governs its pharmacokinetic profile, particularly its slow absorption from the site of injection and its sustained duration of action.[1] This guide provides an in-depth examination of the cellular transport mechanisms, metabolic pathways, and experimental protocols relevant to the study of dexamethasone phenylpropionate.

Cellular Uptake of Dexamethasone Phenylpropionate

The entry of Dexamethasone Phenylpropionate into target cells is a critical first step for its biological activity. This process is primarily governed by the physicochemical properties of the molecule and the cellular environment.

Mechanism of Cellular Entry

As a highly lipophilic compound, the unbound form of DPP is understood to cross cellular membranes primarily through passive diffusion.[1][3] This mechanism does not require cellular energy and is driven by the concentration gradient of the drug across the cell membrane. The increased lipophilicity conferred by the phenylpropionate group facilitates its partitioning into the lipid bilayer of the cell membrane, enabling its entry into the cytoplasm.[1] It is generally accepted that more lipophilic steroids tend to achieve higher intracellular concentrations.[3][4]

Role of Efflux Pumps

While passive diffusion is the primary mode of entry, the net intracellular accumulation of dexamethasone (the active metabolite) can be limited by drug efflux pumps, such as P-glycoprotein (P-gp).[5] Corticosteroids are known substrates for P-gp, which actively transports them out of the cell, thereby contributing to phenomena like multidrug resistance.[5] Studies have shown that inhibition of P-gp can lead to increased intracellular accumulation of dexamethasone in resistant cells.[5] This suggests that while DPP itself may enter passively, its active form, dexamethasone, is subject to active efflux, which can modulate its therapeutic effect.

Metabolism of Dexamethasone Phenylpropionate

The metabolic conversion of DPP is a two-stage process. The first is the essential hydrolysis to release the active drug, dexamethasone. The second involves the hepatic metabolism of dexamethasone itself.

Prodrug Activation: Hydrolysis to Dexamethasone

For DPP to exert its glucocorticoid effect, the ester bond must be cleaved to release dexamethasone.[1] This hydrolysis is catalyzed by intracellular and extracellular esterases. The rate of this hydrolysis is a critical determinant of the drug's duration of action and is influenced by environmental pH. Studies have shown that the ester bond is relatively stable at physiological pH (7.4) but is more susceptible to cleavage in acidic environments (pH 5.0), which might be relevant in inflamed tissues.[1]

Hepatic Metabolism of Dexamethasone

Once formed, dexamethasone is primarily metabolized in the liver.[6][7] The main enzymes involved belong to the Cytochrome P450 superfamily, specifically CYP3A4 and, to a lesser extent, CYP3A5.[7][8][9]

The major metabolic pathways for dexamethasone are:

-

6-Hydroxylation: This is a primary pathway, mediated by CYP3A4, resulting in the formation of 6α- and 6β-hydroxydexamethasone.[8][10][11]

-

Side-Chain Cleavage: This reaction leads to the formation of 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). This process is thought to be mediated by CYP17.[10]

These metabolites are subsequently conjugated and excreted.[9] It is also noteworthy that dexamethasone can act as an inducer of CYP3A4, potentially affecting its own metabolism and that of co-administered drugs.[7][12]

Mechanism of Action of Dexamethasone

Following its release from DPP, dexamethasone acts as a potent agonist for the glucocorticoid receptor (GR).

-

Receptor Binding: Dexamethasone diffuses into the cytoplasm and binds with high affinity to the GR, which is part of a multiprotein complex.[7][13]

-

Translocation: This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated dexamethasone-GR complex into the nucleus.[7]

-

Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[7]

-

Anti-inflammatory Effects: The binding to GREs modulates gene transcription, leading to:

-

Transrepression: Inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, which reduces the expression of cytokines, chemokines, and adhesion molecules.[1]

-

Transactivation: Upregulation of anti-inflammatory genes, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of prostaglandins and leukotrienes.[1][2]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the hydrolysis, pharmacokinetics, and metabolism of dexamethasone phenylpropionate and its active metabolite.

Table 1: pH-Dependent Hydrolysis of Dexamethasone Phenylpropionate

| pH | Condition | Hydrolysis Rate (per day) | Half-Life (days) | Reference |

|---|---|---|---|---|

| 5.0 | Acetate buffer | ~1% | ~70 | [1] |

| 7.4 | Phosphate buffer | Very Low (Stable) | - |[1] |

Table 2: Pharmacokinetic Parameters of Dexamethasone (Post-DPP Administration)

| Species | Formulation | Parameter | Value | Reference |

|---|---|---|---|---|

| Greyhound Dog | DPP + Sodium Phosphate | Plasma Terminal Half-Life | 25.6 hours | [14] |

| Greyhound Dog | DPP + Sodium Phosphate | Urine Terminal Half-Life | ~26 hours | [14] |

| Cattle | DPP + Sodium Phosphate | Time to Max. Plasma Conc. | < 60 minutes | [15] |

| Cattle | DPP + Sodium Phosphate | Elimination Half-Life | 30 - 96 hours |[15] |

Table 3: Enzyme Kinetics for Dexamethasone Metabolism in Human Liver Microsomes

| Metabolic Reaction | Parameter | Value (μM) | Reference |

|---|---|---|---|

| 6β-hydroxydexamethasone formation | Km (mean ± S.D.) | 23.2 ± 3.8 | [11] |

| 6α-hydroxydexamethasone formation | Km (mean ± S.D.) | 25.6 ± 1.6 |[11] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of DPP. Below are synthesized protocols for key experiments based on established techniques in the literature.

Protocol 1: In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify metabolites and determine the kinetic parameters of dexamethasone metabolism.[8][11]

1. Materials:

-

Human liver microsomes (pooled or from individual donors)

-

Dexamethasone

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

2. Incubation:

-

Pre-warm a suspension of liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

-

Add dexamethasone at various concentrations (e.g., for kinetic studies, spanning from 1 to 100 μM).

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 30 minutes). Ensure reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

3. Sample Processing and Analysis: